molecular formula C21H24N6O2 B2374140 5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide CAS No. 866016-36-6

5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide

Cat. No.: B2374140
CAS No.: 866016-36-6
M. Wt: 392.463
InChI Key: JMTQTWVHPJEIPV-UHFFFAOYSA-N
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Description

5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
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Properties

IUPAC Name

5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-3-14-9-5-7-11-16(14)23-18(28)13-27-20(22)19(25-26-27)21(29)24-17-12-8-6-10-15(17)4-2/h5-12H,3-4,13,22H2,1-2H3,(H,23,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTQTWVHPJEIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Structure and Synthesis

The compound features a triazole ring , which is a five-membered heterocyclic structure containing three nitrogen atoms. Triazoles are known for their stability and ability to form various non-covalent interactions with biological targets, making them valuable in medicinal chemistry.

Synthesis Methodology

The synthesis of triazole derivatives typically involves reactions such as:

  • Click Chemistry : Utilizing azides and alkynes to form triazoles under mild conditions.
  • Condensation Reactions : Involving amines and carboxylic acids or their derivatives to form amides.

For this compound, the synthesis may involve the reaction of appropriate azides with ethyl phenyl ketones followed by amidation processes.

Antimicrobial Properties

Triazoles, including this compound, exhibit significant antimicrobial activity. Studies have shown that triazole derivatives can inhibit the growth of various pathogens:

Pathogen Activity Reference
BacteriaAntibacterial
FungiAntifungal
VirusesAntiviral
MycobacteriaAntitubercular

The mechanism by which triazoles exert their antimicrobial effects often involves:

  • Inhibition of Fungal Ergosterol Biosynthesis : Triazoles interfere with the enzyme lanosterol demethylase, crucial for ergosterol production in fungi.
  • Disruption of Nucleic Acid Synthesis : Some triazoles can affect DNA and RNA synthesis in microbial cells.

Case Studies

  • Antifungal Efficacy Against Candida Species :
    A study evaluated the antifungal activity of various triazole derivatives, including this compound. The compound demonstrated potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
  • Antibacterial Activity Against Methicillin-resistant Staphylococcus aureus (MRSA) :
    Research indicated that this triazole derivative exhibited significant antibacterial activity against MRSA strains, highlighting its potential as a therapeutic agent in treating resistant infections.
  • Anticancer Properties :
    Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

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